An In-Depth Technical Guide to 1,7-Dichlorooctamethyltetrasiloxane (CAS No. 2474-02-4)
An In-Depth Technical Guide to 1,7-Dichlorooctamethyltetrasiloxane (CAS No. 2474-02-4)
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Siloxane Building Block
1,7-Dichlorooctamethyltetrasiloxane is a bifunctional organosilicon compound that serves as a versatile building block in polymer chemistry and materials science. Its unique structure, featuring a flexible siloxane backbone terminated by reactive chlorosilyl groups, allows for its incorporation into a wide array of molecular architectures. This guide provides an in-depth exploration of its synthesis, reactivity, and applications, with a particular focus on its potential in the realm of drug development. By understanding the fundamental principles governing its behavior, researchers can unlock its full potential in creating novel materials with tailored properties.
Section 1: Physicochemical Properties and Structural Elucidation
1,7-Dichlorooctamethyltetrasiloxane is a colorless liquid with a molecular formula of C8H24Cl2O3Si4 and a molecular weight of 351.52 g/mol .[1][2] Its structure consists of a linear tetrasiloxane backbone with methyl groups attached to each silicon atom and terminal chlorine atoms.
Table 1: Physicochemical Properties of 1,7-Dichlorooctamethyltetrasiloxane
| Property | Value | Reference(s) |
| CAS Number | 2474-02-4 | [1] |
| Molecular Formula | C8H24Cl2O3Si4 | [1][2] |
| Molecular Weight | 351.52 g/mol | [1][2] |
| Appearance | Colorless clear liquid | [1] |
| Density | 1.011 - 1.017 g/mL at 25 °C | [2] |
| Boiling Point | 222 °C (lit.) | [2] |
| Melting Point | -62 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.405 (lit.) | [2] |
| Flash Point | 87 - 87.8 °C | [2] |
Spectroscopic Characterization
The identity and purity of 1,7-Dichlorooctamethyltetrasiloxane are routinely confirmed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. The methyl protons attached to the silicon atoms will appear as a singlet in the upfield region, typically around 0.1-0.4 ppm, characteristic of Si-CH₃ groups.[3][4] The integration of this peak corresponds to the 24 protons of the eight methyl groups.
-
¹³C NMR: The carbon NMR spectrum will similarly show a single resonance for the methyl carbons, typically in the range of 1-5 ppm.[1]
-
²⁹Si NMR: Silicon-29 NMR spectroscopy provides valuable information about the silicon environment. For 1,7-Dichlorooctamethyltetrasiloxane, two distinct signals are expected: one for the terminal silicon atoms bonded to chlorine and another for the internal silicon atoms of the siloxane chain.[5]
Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M+) may be observed, though it can be weak due to the lability of the Si-Cl and Si-O bonds.[1][6] Common fragmentation pathways for linear siloxanes involve the loss of methyl groups (M-15) and cleavage of the siloxane backbone, leading to a series of characteristic ions.[6][7][8][9] The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[10]
The IR spectrum of 1,7-Dichlorooctamethyltetrasiloxane will be dominated by strong absorptions corresponding to the siloxane backbone. Key vibrational modes include:
-
Si-O-Si asymmetric stretching: A broad and intense band around 1000-1100 cm⁻¹.
-
Si-CH₃ rocking and symmetric deformation: Bands around 800 cm⁻¹ and 1260 cm⁻¹, respectively.
-
C-H stretching of methyl groups: Around 2960 cm⁻¹.
-
Si-Cl stretching: Typically observed in the 450-600 cm⁻¹ region.[1]
Section 2: Synthesis and Handling
Synthesis Methodology
The synthesis of α,ω-dichlorooligosiloxanes like 1,7-Dichlorooctamethyltetrasiloxane is typically achieved through an equilibration reaction or a controlled condensation reaction. A common laboratory-scale synthesis involves the reaction of a disiloxanediol salt with a dichlorosilane.
A plausible synthetic route is the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with an excess of dichlorodimethylsilane.[11] This approach allows for the controlled formation of the linear tetrasiloxane.
Caption: General synthetic scheme for 1,7-Dichlorooctamethyltetrasiloxane.
Experimental Protocol: Synthesis of α,ω-Dichlorooligosiloxanes (General Procedure)
-
Materials:
-
1,5-Disodiumoxyhexamethyltrisiloxane
-
Dichlorodimethylsilane
-
Anhydrous non-polar solvent (e.g., toluene, hexane)
-
Anhydrous pyridine (optional, as an HCl scavenger)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,5-disodiumoxyhexamethyltrisiloxane in the anhydrous solvent.[11]
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of excess dichlorodimethylsilane in the same solvent via the dropping funnel with vigorous stirring.[11] The use of excess dichlorodimethylsilane helps to minimize the formation of higher molecular weight polymers.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
The reaction progress can be monitored by techniques such as Gas Chromatography (GC).
-
Upon completion, the precipitated sodium chloride is removed by filtration under an inert atmosphere.
-
The solvent and excess dichlorodimethylsilane are removed from the filtrate by distillation.
-
The crude product is then purified by fractional distillation under reduced pressure to yield pure 1,7-Dichlorooctamethyltetrasiloxane.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Chlorosilanes are highly sensitive to moisture, which can lead to hydrolysis and the formation of silanols and siloxanes, hence the need for an inert atmosphere and anhydrous conditions.[12]
-
Excess Dichlorodimethylsilane: Using an excess of the dichlorosilane reagent drives the reaction towards the formation of the desired dichlorinated product and minimizes the formation of longer-chain polymers.
-
Low Temperature: The initial cooling of the reaction mixture helps to control the exothermicity of the reaction.
Safety and Handling
1,7-Dichlorooctamethyltetrasiloxane is classified as a corrosive substance that causes severe skin burns and eye damage.[1] It is also a toxic inhalation hazard, as it can release hydrogen chloride (HCl) gas upon contact with moisture.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as alcohols, amines, and strong bases.
-
Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills, as this will generate HCl gas.
Section 3: Reactivity and Mechanistic Pathways
The reactivity of 1,7-Dichlorooctamethyltetrasiloxane is dominated by the two terminal silicon-chlorine bonds. The Si-Cl bond is highly susceptible to nucleophilic attack due to the electropositive nature of the silicon atom and the good leaving group ability of the chloride ion.
Caption: General nucleophilic substitution reaction of 1,7-Dichlorooctamethyltetrasiloxane.
Hydrolysis
In the presence of water, 1,7-Dichlorooctamethyltetrasiloxane readily undergoes hydrolysis to form the corresponding disilanol, 1,7-dihydroxyoctamethyltetrasiloxane, and hydrogen chloride.[10] This reaction is typically fast and exothermic. The resulting silanols can then undergo self-condensation to form longer polysiloxane chains or cyclic species. The kinetics of hydrolysis are highly dependent on factors such as pH, temperature, and the presence of catalysts.[13][14][15][16]
Reactions with Nucleophiles
The Si-Cl bonds react with a wide range of nucleophiles, making this compound an excellent precursor for functionalized siloxanes and block copolymers.
-
Aminolysis: Primary and secondary amines react readily with the Si-Cl bond to form silicon-nitrogen bonds. The reaction with a primary amine proceeds via a nucleophilic attack of the amine on the silicon atom, followed by the elimination of HCl.[8] The HCl generated will react with another equivalent of the amine to form an ammonium salt, so a base is often added to neutralize the acid and drive the reaction to completion.
Caption: Simplified mechanism of aminolysis of a chlorosilane.
-
Reaction with Thiols: While the Si-Cl bond can react with thiols, the reaction is generally less facile than with amines or alcohols. Catalysts may be required to promote the formation of the Si-S bond.[17][18]
-
Polycondensation Reactions: The bifunctional nature of 1,7-Dichlorooctamethyltetrasiloxane makes it an ideal monomer for polycondensation reactions. For example, reaction with a diamine will lead to the formation of a polysiloxane-polyurea or -polyamide copolymer. Similarly, reaction with a diol will yield a polysiloxane-polyether. These reactions are fundamental to the synthesis of various block copolymers with tailored properties.[1][19]
Section 4: Applications in Drug Development and Materials Science
The unique properties of the polysiloxane backbone, such as high flexibility, low glass transition temperature, thermal stability, and biocompatibility, make 1,7-Dichlorooctamethyltetrasiloxane a valuable precursor for materials with biomedical applications.
Synthesis of Block Copolymers for Biomedical Applications
By reacting 1,7-Dichlorooctamethyltetrasiloxane with other difunctional monomers, a variety of block copolymers can be synthesized.[19] For instance, reaction with a polyethylene glycol (PEG) diol can produce an amphiphilic polysiloxane-polyether block copolymer. Such copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which can be used as nanocarriers for drug delivery. The hydrophobic polysiloxane core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides steric stabilization and prolongs circulation time in the body.
Crosslinker for Drug Delivery Vehicles
The two reactive chlorosilyl ends allow this molecule to act as a crosslinker in the formation of hydrogels and other polymeric networks for controlled drug release.[15][20] By controlling the crosslinking density, the mechanical properties and drug diffusion rates of the resulting material can be fine-tuned.
Linker for Bioconjugation (Potential Application)
While direct use of 1,7-Dichlorooctamethyltetrasiloxane as a linker in bioconjugation, such as in Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), is not widely documented, its derivatives hold significant potential.[11][18][21][22][23][24][25][26] The terminal chlorine atoms can be substituted with other functional groups, such as amines or thiols, which can then be used for conjugation to biomolecules. The flexible and hydrophobic nature of the siloxane chain could influence the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.[22][25][26]
Caption: Conceptual workflow for the use of a 1,7-Dichlorooctamethyltetrasiloxane derivative in bioconjugation.
Conclusion: A Building Block with Untapped Potential
1,7-Dichlorooctamethyltetrasiloxane is a valuable and reactive intermediate in silicone chemistry. Its well-defined structure and bifunctionality provide a reliable platform for the synthesis of a diverse range of materials. While its primary applications have been in materials science, its potential in the more specialized field of drug development is beginning to be explored. As researchers continue to seek novel linkers and polymer architectures for advanced drug delivery systems and bioconjugates, the unique properties of the siloxane backbone offered by precursors like 1,7-Dichlorooctamethyltetrasiloxane are likely to garner increasing interest. A thorough understanding of its synthesis, handling, and reactivity is paramount for any scientist looking to innovate in this exciting and rapidly evolving field.
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